molecular formula C21H25NO4S B255847 ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

カタログ番号 B255847
分子量: 387.5 g/mol
InChIキー: BFQSJNKOZYVRHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, commonly known as DMXAA, is a small molecule compound with promising anti-tumor properties. It was first discovered in 1998 and has since been studied extensively for its potential use in cancer treatment.

作用機序

DMXAA works by activating the immune system to target and destroy cancer cells. It binds to a protein called STING (stimulator of interferon genes) which triggers the production of interferon-alpha and other immune system molecules. These molecules then activate immune cells, such as T cells and natural killer cells, to attack and destroy cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It increases the production of cytokines and chemokines, which are immune system molecules that help to fight infections and cancer. DMXAA also increases the permeability of blood vessels in tumors, which allows immune cells to better access cancer cells. Additionally, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.

実験室実験の利点と制限

One advantage of DMXAA is its ability to induce tumor necrosis and inhibit the growth of cancer cells. It has also been shown to have potential use in combination with other cancer treatments. However, DMXAA has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. Additionally, it has a short half-life in the body, which can limit its effectiveness.

将来の方向性

For DMXAA research include investigating its potential use in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, researchers may explore ways to improve its solubility and increase its half-life in the body. Further studies may also investigate the use of DMXAA in different types of cancer and in combination with different treatment regimens.

合成法

DMXAA can be synthesized through a multi-step process involving the reaction of thioacetic acid with 2-bromo-4-methylphenol to form 2-(4-methylphenoxy)thioacetic acid. This compound is then reacted with 4-(2-bromoethyl)benzoic acid to form 2-(4-methylphenoxy)butyric acid. The final step involves the reaction of 2-(4-methylphenoxy)butyric acid with ethyl 3-aminocyclopent-2-enecarboxylate to form DMXAA.

科学的研究の応用

DMXAA has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and breast cancer. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as radiation therapy and chemotherapy.

特性

製品名

ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

分子式

C21H25NO4S

分子量

387.5 g/mol

IUPAC名

ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-15-9-6-11-17(15)27-20(19)22-18(23)12-7-13-26-16-10-5-4-8-14(16)2/h4-5,8,10H,3,6-7,9,11-13H2,1-2H3,(H,22,23)

InChIキー

BFQSJNKOZYVRHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=CC=C3C

正規SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=CC=C3C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。